An In-Depth Technical Guide to 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering foundational knowledge for the synthesis and utilization of this promising scaffold.
Introduction: The Pyrido[3,2-b]indole Scaffold
The pyrido[3,2-b]indole core, a class of carbolines, is a significant heterocyclic scaffold in medicinal chemistry.[1] This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] The fusion of a pyridine ring to the indole nucleus creates a rigid, planar structure that can effectively interact with various biological targets. The tetrahydro derivative, 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole, retains the core pharmacophore while offering greater conformational flexibility, a feature often exploited in drug design to optimize binding to target proteins.
The introduction of a bromine atom at the C3 position of the indole ring is a key synthetic modification. Bromine, as a versatile functional group, can serve as a handle for further chemical transformations, such as cross-coupling reactions, to introduce diverse substituents and explore the structure-activity relationship (SAR) of this compound class.[4] Furthermore, the electronic and steric effects of the bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
| Property | Value (Parent Compound) | Predicted Value (3-Bromo Derivative) | Source |
| Molecular Formula | C₁₁H₁₂N₂ | C₁₁H₁₁BrN₂ | - |
| Molecular Weight | 172.23 g/mol | ~251.13 g/mol | [5] |
| Appearance | - | Predicted: White to off-white solid | [6] |
| Melting Point | - | Predicted: Higher than the parent compound | - |
| Boiling Point | - | Predicted: Higher than the parent compound | - |
| Solubility | - | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | - |
| XLogP3 | 2.3 | Predicted: > 2.3 | [5] |
| Topological Polar Surface Area | 28.7 Ų | 28.7 Ų | [5] |
Rationale for Predictions:
-
Molecular Weight: The addition of a bromine atom (atomic weight ~79.90 g/mol ) and the removal of a hydrogen atom (atomic weight ~1.01 g/mol ) results in a significant increase in molecular weight.
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Melting and Boiling Points: The introduction of a heavier bromine atom and the potential for increased intermolecular forces (dipole-dipole interactions) are expected to raise the melting and boiling points compared to the non-brominated parent compound.
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Solubility: The increased lipophilicity due to the bromine atom is likely to decrease solubility in polar solvents like water and enhance solubility in nonpolar organic solvents.
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XLogP3: This value, which is a measure of lipophilicity, is predicted to increase with the addition of a halogen atom.
Synthesis and Reactivity
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole can be logically approached through the direct bromination of the parent compound, 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and therefore the most likely site for bromination.
Proposed Synthetic Pathway: Electrophilic Bromination
A common and effective method for the regioselective bromination of indoles at the C3 position is the use of N-Bromosuccinimide (NBS) in a suitable solvent.[7]
Caption: Proposed synthesis of the target compound.
Experimental Protocol:
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Dissolution: Dissolve 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole.
Chemical Reactivity
The bromine atom at the C3 position significantly influences the reactivity of the molecule. It serves as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. This functionalization is crucial for exploring the structure-activity relationships in drug discovery programs.
Caption: Key cross-coupling reactions.
Spectral Characterization (Predicted)
The structural elucidation of 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the proposed structure and known spectral characteristics of similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and pyridine rings, as well as the aliphatic protons of the tetrahydro-pyridine moiety. The introduction of the bromine at C3 will cause the disappearance of the C3-H signal and may induce slight shifts in the neighboring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. A key feature would be the downfield shift of the C3 carbon due to the direct attachment of the electronegative bromine atom.
Mass Spectrometry
Mass spectrometry will be crucial for confirming the molecular weight and elemental composition. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Potential Applications in Drug Discovery
Pyridoindole derivatives have shown significant promise in various therapeutic areas. The introduction of a bromine atom can enhance biological activity and provide a site for further derivatization to optimize drug-like properties.
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Anticancer Agents: Many carboline derivatives, including those with halogen substitutions, have demonstrated potent anticancer activity by targeting various cellular pathways.[8] The 3-bromo-tetrahydro-pyrido[3,2-b]indole scaffold could serve as a starting point for the development of novel kinase inhibitors or DNA intercalating agents.
-
Antimalarial Agents: The pyrido[3,2-b]indole core has been investigated for its antimalarial properties.[3] The bromo-derivative could be explored for its efficacy against different strains of Plasmodium falciparum.
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Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds. The functionalization of the pyrido[3,2-b]indole scaffold could lead to the discovery of new antibacterial and antifungal agents.[1]
Conclusion
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole represents a valuable and versatile scaffold for medicinal chemistry and drug discovery. While experimental data for this specific compound is limited, this guide provides a solid foundation based on the known chemistry of the parent compound and related structures. The proposed synthetic route is robust and amenable to laboratory-scale synthesis. The presence of the bromine atom at the C3 position opens up a plethora of possibilities for further chemical modifications, enabling the exploration of the chemical space around this promising core for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.
References
-
NextSDS. 8-Bromo-5H-pyrido[3,2-b]indole — Chemical Substance Information. Available at: [Link]
-
ResearchGate. Synthesis of 6,7,8,9‐tetrahydro‐5H‐pyrido [3, 2‐b]indol‐9‐ones from enaminones. Available at: [Link]
-
ScienceDaily. A Simple, Fast, and Versatile Method for Selective Bromination of Indole Alkaloids. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]
-
ResearchGate. Facile synthesis of pyrido[3,2-b]indole via multicomponent reaction strategy under aerobic conditions. Available at: [Link]
-
National Center for Biotechnology Information. [Pyrido [3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria]. Available at: [Link]
-
Longdom Publishing. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]
-
Asian Journal of Pharmaceutical Technology & Innovation. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Deriva- tives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]
-
ResearchGate. Biologically active pyrido[2,3‐b]indoles. Available at: [Link]
-
ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]
-
MDPI. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Available at: [Link]
- Google Patents. ES2770349T3 - 5H-pyrido [3,2-b] indole compounds as antineoplastic agents.
-
PubChem. 6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole. Available at: [Link]
-
ResearchGate. Approach to 5-substituted 6,7,8,9-tetrahydro-5 H -pyrido[3,2- c ]azepines. Available at: [Link]
-
MDPI. Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Available at: [Link]
-
SpectraBase. 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
Chemical & Pharmaceutical Bulletin. Studies on the Constituents of Broussonetia Species. VII. Four New Pyrrolidine Alkaloids, Broussonetines M, O, P, and Q, as Inhi. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pyrido [3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple, Fast, and Versatile Method for Selective Bromination of Indole Alkaloids | CHIBADAI NEXT [cn.chiba-u.jp]
- 5. 6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole | C11H12N2 | CID 12570394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
